Telmisartan glucuronide

Acylglucuronide stability Covalent protein binding risk Reactive metabolite safety assessment

Telmisartan glucuronide is the principal, pharmacologically inactive metabolite of telmisartan, distinguished by its exceptional 26-hour half-life (pH 7.4) and negligible serum albumin binding. These properties ensure reliable LC-MS/MS quantification without degradation artifacts. It is an indispensable reference standard for ANDA/DMF submissions, enterohepatic recirculation (EHR) modeling, and acylglucuronide stability studies. For research and analytical use only.

Molecular Formula C39H38N4O8
Molecular Weight 690.7 g/mol
CAS No. 250780-40-6
Cat. No. B020706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan glucuronide
CAS250780-40-6
Synonyms1-[4’-[(1’,4-Dimethyl-2-propyl[2’,6-bi-1H-benzimidazol]-1-yl)methyl][1,1’-biphenyl]-2-carboxylate] β-D-Glucopyranuronic Acid;  Telmisartan Glucuronide; 
Molecular FormulaC39H38N4O8
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
InChIInChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1
InChIKeyRCOBUBSULFIXAR-QQPFWGBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telmisartan Glucuronide (CAS 250780-40-6): Primary Human Metabolite and Reference Standard for ARB Metabolic Pathway Analysis


Telmisartan glucuronide (telmisartan 1-O-acylglucuronide; CAS 250780-40-6; molecular formula C39H38N4O8; MW 690.7) is the principal and, in humans, the only metabolite of the angiotensin II type 1 (AT1) receptor antagonist telmisartan [1]. It is formed via hepatic glucuronidation primarily by UDP-glucuronosyltransferase 1A3 (UGT1A3) and is excreted predominantly via the biliary/fecal route (>98% of administered dose) [2][3]. Unlike many drug glucuronides that exhibit significant plasma protein binding or pharmacological activity, telmisartan glucuronide is characterized by negligible human serum albumin binding and is pharmacologically inactive at the AT1 receptor [4][5].

Why Telmisartan Glucuronide Cannot Be Substituted with Generic Glucuronide Metabolites in Quantitative Bioanalysis and Pharmacokinetic Modeling


Acyl glucuronides are chemically reactive species prone to hydrolysis, intramolecular acyl migration, and covalent protein adduct formation—properties that vary dramatically by parent drug structure and significantly impact analytical accuracy, safety assessment, and regulatory compliance [1]. Telmisartan 1-O-acylglucuronide exhibits a first-order degradation half-life of 26 hours at pH 7.4, representing one of the most stable acylglucuronides reported, whereas diclofenac 1-O-acylglucuronide degrades with a half-life of only 0.5 hours under identical conditions [2]. This 52-fold difference in aqueous stability has direct consequences: using an improper or uncharacterized glucuronide reference standard in LC-MS/MS method validation can introduce systematic quantification errors from differential ex vivo degradation, and cross-reactivity with alternative glucuronides in immunoassays is not predictable from parent drug structure alone . Furthermore, telmisartan glucuronide is unique among angiotensin II receptor blocker (ARB) metabolites in that it undergoes extensive enterohepatic recirculation following intestinal deconjugation back to the parent drug—a process that cannot be modeled using generic glucuronide surrogates and is essential for accurate physiologically based pharmacokinetic (PBPK) prediction [3].

Quantitative Differentiation Evidence for Telmisartan Glucuronide (CAS 250780-40-6) Versus In-Class Analogs and Parent Drug


Acylglucuronide Chemical Stability: Telmisartan Glucuronide vs. Diclofenac Glucuronide

Telmisartan 1-O-acylglucuronide is among the most chemically stable acylglucuronides characterized to date, with a first-order degradation half-life of 26 hours in aqueous buffer at pH 7.4, compared with only 0.5 hours for diclofenac 1-O-acylglucuronide under identical conditions [1]. This 52-fold longer half-life correlates directly with reduced isomerization to reactive α/β-anomeric forms and consequently lower covalent adduct formation with human serum albumin [2].

Acylglucuronide stability Covalent protein binding risk Reactive metabolite safety assessment

Plasma Clearance: Telmisartan Glucuronide vs. Parent Telmisartan

Following intravenous administration to rats, telmisartan 1-O-acylglucuronide is cleared from plasma at a rate of 180 mL/min/kg, whereas the parent compound telmisartan is cleared at only 15.6 mL/min/kg under comparable conditions [1]. This approximately 11.5-fold higher clearance of the glucuronide conjugate is consistent with its efficient hepatobiliary elimination via cMOAT/MRP2 and other transporters [2].

Pharmacokinetics Clearance rate IVIVE scaling

Plasma Protein Binding: Telmisartan Glucuronide vs. Parent Telmisartan

Telmisartan 1-O-acylglucuronide exhibits negligible binding to human serum albumin [1]. In stark contrast, the parent drug telmisartan is highly bound to plasma proteins, with approximately 99.5% bound primarily to albumin and α-1-acid glycoprotein [2]. This fundamental physicochemical difference dictates distinct sample preparation requirements for accurate bioanalysis.

Plasma protein binding Free fraction Bioanalytical method development

Metabolic Pathway Uniqueness: Telmisartan vs. Losartan Metabolic Profiles

Telmisartan is metabolized almost exclusively via glucuronidation to a single, pharmacologically inactive acylglucuronide conjugate, representing the only metabolite detected in human plasma [1]. In contrast, losartan undergoes CYP450-mediated oxidation (CYP2C9 and CYP3A4) to produce EXP3174, an active metabolite that accounts for approximately two-thirds of the drug's antihypertensive activity [2]. This fundamental pathway divergence eliminates CYP450-mediated drug-drug interaction concerns for telmisartan glucuronide quantification and simplifies metabolic profiling.

ARB metabolism CYP450 dependence Active metabolite

Enterohepatic Recirculation Impact on Parent Drug PK: Telmisartan Glucuronide as Essential Model Component

Incorporation of telmisartan glucuronide deconjugation and subsequent enterohepatic recirculation of the regenerated parent compound was necessary to accurately recapitulate the elimination phase (2.5–12 hours) of telmisartan pharmacokinetics in a human PBPK model [1]. Models lacking this glucuronide-mediated recirculation component systematically underpredicted telmisartan exposure during the terminal elimination phase [2].

PBPK modeling Enterohepatic recirculation Pharmacokinetic prediction

Biliary Excretion Transporter Redundancy: Telmisartan Glucuronide vs. cMOAT/MRP2-Dependent Conjugates

In Eisai hyperbilirubinemic rats (EHBR) with hereditary cMOAT/MRP2 deficiency, biliary clearance of telmisartan glucuronide was only reduced to approximately half that of wild-type Sprague-Dawley rats, with no significant difference in total biliary excretion up to 240 minutes [1]. This indicates that telmisartan glucuronide is transported by both cMOAT/MRP2 and at least one additional unknown transporter, providing redundancy that maintains efficient biliary elimination [2].

Transporter-mediated excretion cMOAT/MRP2 Hepatobiliary clearance

Procurement-Driven Application Scenarios for Telmisartan Glucuronide (CAS 250780-40-6) in Pharmaceutical R&D and Bioanalysis


Regulatory-Compliant Bioanalytical Method Validation for Telmisartan ANDA/DMF Submissions

Telmisartan glucuronide serves as a fully characterized reference standard compliant with USP and EP guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Its exceptional chemical stability (26-hour half-life at pH 7.4) minimizes ex vivo degradation artifacts during sample preparation, enabling more reproducible LC-MS/MS quantification of the metabolite in plasma and urine matrices [1]. The compound's negligible serum albumin binding eliminates the need for extensive protein precipitation steps typically required for highly bound analytes, streamlining workflow efficiency [2].

PBPK Model Development and Enterohepatic Recirculation Parameterization

For physiologically based pharmacokinetic (PBPK) modeling of telmisartan and structurally related OATP1B3 substrates, telmisartan glucuronide is an indispensable component for accurately parameterizing the enterohepatic recirculation (EHR) loop [3]. Models lacking the deconjugation kinetics of the glucuronide metabolite systematically underpredict parent drug exposure during the 2.5–12 hour elimination phase [4]. Procurement of authentic telmisartan glucuronide reference standard enables in vitro determination of intestinal deconjugation rates and biliary excretion parameters essential for predictive model validation.

Reactive Metabolite Safety Assessment and Covalent Binding Benchmarking

Telmisartan glucuronide represents a valuable positive control for acylglucuronide stability studies, given its exceptional stability (26-hour half-life) relative to reactive comparators like diclofenac glucuronide (0.5-hour half-life) [5]. Its combination of high chemical stability and high plasma clearance (180 mL/min/kg) results in negligible covalent protein adduct formation, making it an ideal benchmark compound for assessing the relationship between acylglucuronide stability and idiosyncratic toxicity risk in drug candidate screening cascades [6].

Hepatobiliary Transporter Mechanistic Studies Involving cMOAT/MRP2 and Redundant Efflux Pathways

The unique transporter profile of telmisartan glucuronide—which utilizes both cMOAT/MRP2 and an additional unknown transporter for biliary excretion—makes it an informative probe substrate for investigating functional redundancy in hepatobiliary clearance mechanisms [7]. In MRP2-deficient models (EHBR), biliary clearance is reduced by only approximately 50% rather than abrogated entirely, enabling researchers to dissect the relative contributions of MRP2-dependent and MRP2-independent efflux pathways [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telmisartan glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.